N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure includes:
- A 2,5-difluorophenyl group attached to an acetamide backbone.
- A thioether linkage connecting the acetamide to an imidazo[1,2-c]quinazolinone moiety.
- A 2-isopropyl substituent on the imidazo[1,2-c]quinazolinone ring.
The presence of fluorine atoms and a sulfur-containing acetamide group aligns with design principles seen in pesticides and enzyme inhibitors, where such moieties enhance bioavailability and target binding .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c1-11(2)18-20(29)27-19(26-18)13-5-3-4-6-15(13)25-21(27)30-10-17(28)24-16-9-12(22)7-8-14(16)23/h3-9,11,18H,10H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXJHZSKPAXAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound belonging to the class of imidazoquinazolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1185000-09-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been shown to inhibit specific kinases and exhibit anti-inflammatory properties. The presence of a difluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some imidazoquinazolines have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the imidazoquinazoline core can enhance anticancer efficacy by inducing apoptosis in tumor cells .
- Antimicrobial Properties : Similar compounds have been reported to possess significant antibacterial and antifungal activities. The antimicrobial efficacy is often linked to their lipophilicity and ability to penetrate microbial membranes .
- Enzyme Inhibition : There is growing interest in the inhibitory effects of this compound on enzymes such as α-glucosidase. Preliminary studies suggest that it may act as a non-competitive inhibitor, potentially useful for managing conditions like type 2 diabetes .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various imidazoquinazolines in vitro. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. It was found that modifications in the molecular structure led to enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining biological efficacy .
Scientific Research Applications
N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with a unique structure, combining a difluorophenyl group and a thioacetamide moiety, belonging to the imidazoquinazolines class. Imidazoquinazolines are known for diverse biological activities. The difluorophenyl group enhances lipophilicity and bioavailability, while the thioacetamide component contributes to reactivity and interaction with biological targets.
Potential Applications
The compound is significant in medicinal chemistry, with potential for further research and development. Research on similar compounds with the imidazo[1,2-c]quinazolin core has shown promising results in inhibiting specific kinases. Further research is needed to determine if this compound exhibits similar inhibitory activity. The uniqueness of this compound lies in its specific combination of functional groups that enhance both its biological activity and potential therapeutic applications.
Structural Features and Biological Activities
Here is a comparison of the compound with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Imidazoquinoline | Contains a quinoline core | Antimicrobial | Lacks thio group |
| Quinazoline Derivative | Similar nitrogen heterocycles | Anticancer | Different substituents |
| Thiazolidinone | Contains sulfur in a ring structure | Antidiabetic | Different core structure |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- Fluorine vs. Methyl Groups : The target compound’s 2,5-difluorophenyl group contrasts with flumetsulam’s 2,6-difluorophenyl and oxadixyl’s 2,6-dimethylphenyl . Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability compared to methyl groups, which are electron-donating .
- Thioacetamide vs. Sulfonamide/Methoxyacetamide : The thioether linkage in the target compound may confer distinct redox properties or metal-binding capabilities relative to flumetsulam’s sulfonamide (strong hydrogen-bonding) or oxadixyl’s methoxyacetamide (enhanced hydrophilicity) .
Heterocyclic Core Diversity
- Imidazo[1,2-c]quinazolinone: This fused bicyclic system in the target compound is structurally distinct from flumetsulam’s triazolopyrimidine and oxadixyl’s oxazolidinone. Such cores influence target specificity; for example, triazolopyrimidines often inhibit acetolactate synthase (ALS) in plants, while oxazolidinones target fungal RNA polymerase .
Methodological Considerations for Structural Analysis
The SHELX system () is widely used for crystallographic refinement of small molecules, including heterocyclic compounds like those discussed here.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
